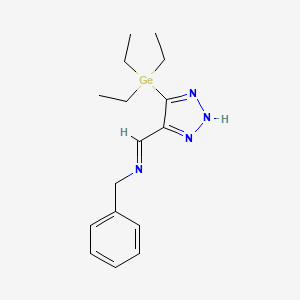![molecular formula C19H16N4O7 B11547296 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11547296.png)
4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯是一种复杂的有机化合物,具有独特的结构,包括一个腙键、一个甲氧基和一个硝基。
准备方法
合成路线和反应条件
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯的合成通常涉及多个步骤。一种常见的方案是2-氰基苯酚与氯乙酸反应生成2-(2-氰基苯氧基)乙酸。然后将该中间体与肼反应生成相应的酰肼。随后将该酰肼在酸性条件下与4-甲酰基-2-甲氧基-3-硝基苯乙酸反应,通过缩合反应生成最终产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高合成的效率和产率。此外,重结晶和色谱等纯化技术被用来获得高纯度的化合物。
化学反应分析
反应类型
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯会发生各种化学反应,包括:
氧化: 在特定条件下,硝基可以被还原为氨基。
还原: 腙键可以被还原形成相应的肼衍生物。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 硫醇、胺和醇等亲核试剂可以在碱性或酸性条件下使用。
主要生成产物
氧化: 生成氨基衍生物。
还原: 生成肼衍生物。
取代: 生成各种取代的苯乙酸酯。
科学研究应用
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 由于其独特的官能团,研究其作为生化探针的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新型材料和化学工艺。
作用机制
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯的作用机制涉及其与特定分子靶标的相互作用。腙键可以与酶和蛋白质相互作用,可能抑制其活性。硝基可以被还原形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致各种生物学效应。
相似化合物的比较
类似化合物
- 4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯
- 2,4-二硝基苯肼 :一种用于形成腙的类似化合物。
- 4-硝基苯乙酸酯 :一种具有类似官能团的更简单的化合物。
独特性
4-[(E)-{2-[(2-氰基苯氧基)乙酰基]肼基亚甲基}]-2-甲氧基-3-硝基苯乙酸酯的独特之处在于其官能团的组合,这些官能团提供了广泛的反应性和潜在应用。其腙键和硝基使其在生化和医学研究中特别有趣。
属性
分子式 |
C19H16N4O7 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate |
InChI |
InChI=1S/C19H16N4O7/c1-12(24)30-16-8-7-14(18(23(26)27)19(16)28-2)10-21-22-17(25)11-29-15-6-4-3-5-13(15)9-20/h3-8,10H,11H2,1-2H3,(H,22,25)/b21-10+ |
InChI 键 |
NELRPQFXVTVHOS-UFFVCSGVSA-N |
手性 SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
规范 SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547227.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B11547236.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![(3E)-3-{[(3-Chloro-4-nitrophenyl)formamido]imino}-N-(2-ethylphenyl)butanamide](/img/structure/B11547250.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11547256.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547272.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
